Cas no 921845-18-3 (N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide)

N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
- AKOS004952097
- 921845-18-3
- F2202-1513
- 4-Thiazoleacetamide, 2-[(cyclopropylcarbonyl)amino]-N-(2,5-dimethylphenyl)-
- N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
-
- インチ: 1S/C17H19N3O2S/c1-10-3-4-11(2)14(7-10)19-15(21)8-13-9-23-17(18-13)20-16(22)12-5-6-12/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,19,21)(H,18,20,22)
- InChIKey: TWKGFTGMYKWWKC-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NC2=CC(C)=CC=C2C)=O)N=C1NC(C1CC1)=O
計算された属性
- せいみつぶんしりょう: 329.11979803g/mol
- どういたいしつりょう: 329.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 99.3Ų
じっけんとくせい
- 密度みつど: 1.367±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.41±0.70(Predicted)
N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-1513-2μmol |
N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-18-3 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2202-1513-1mg |
N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-18-3 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2202-1513-2mg |
N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-18-3 | 90%+ | 2mg |
$88.5 | 2023-05-16 |
N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
2. Book reviews
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
6. Back matter
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamideに関する追加情報
Professional Introduction to N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS No. 921845-18-3)
N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 921845-18-3, represents a unique molecular architecture that combines a cyclopropane ring with a thiazole scaffold, further functionalized by an amide linkage and a carbamoyl group. The presence of these structural elements not only imparts distinctive chemical properties but also opens up a plethora of potential applications in medicinal chemistry and drug discovery.
The cyclopropane moiety is particularly noteworthy due to its strained three-membered ring structure, which often enhances the bioactivity of molecules by facilitating conformational flexibility and improving metabolic stability. In contrast, the thiazole ring is a well-known pharmacophore that is frequently encountered in biologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. The combination of these two heterocyclic systems in N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide suggests that it may exhibit intriguing pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with increasing accuracy. The amide group in this molecule can serve as a hydrogen bond acceptor or donor, which is crucial for interactions with biological targets such as enzymes and receptors. Additionally, the carbamoyl substituent may contribute to the compound's solubility and bioavailability, factors that are critical for its potential use in therapeutic applications.
One of the most exciting aspects of this compound is its potential role in the development of novel therapeutic agents. The structural features of N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide make it an attractive candidate for further investigation in various disease areas. For instance, the thiazole scaffold has been shown to possess anti-inflammatory properties, while the cyclopropane ring can enhance binding affinity to certain biological targets. These characteristics have prompted researchers to explore its efficacy in models of inflammation and other pathological conditions.
In vitro studies have begun to unravel the mechanistic basis of the compound's activity. Initial experiments suggest that it may interact with specific enzymes or receptors involved in disease pathways. The precise target identification is currently under investigation, but preliminary data indicate promising results in modulating key signaling cascades. These findings align with recent trends in drug discovery, where targeting multiple pathways simultaneously is often more effective than single-target inhibition.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. The synthetic strategy not only highlights the versatility of modern organic chemistry but also underscores the importance of innovative methodologies in accessing novel bioactive molecules.
As research progresses, the potential applications of N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide are expected to expand. Collaborative efforts between synthetic chemists and biologists will be essential to fully exploit its therapeutic potential. Furthermore, computational approaches will continue to play a pivotal role in guiding structure-activity relationship studies and optimizing lead compounds for clinical development.
The development of new pharmaceuticals is a complex and iterative process that requires interdisciplinary collaboration. The case of N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide exemplifies how innovative chemical design can lead to promising candidates for treating various diseases. As our understanding of biological systems grows more sophisticated, compounds like this one will continue to drive advancements in medicine and improve patient outcomes worldwide.
921845-18-3 (N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide) 関連製品
- 921837-61-8(N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-(2-methylphenoxy)acetamide)
- 737001-67-1(N-propyl(tert-butoxy)carbohydrazide)
- 2228984-65-2(1,1-difluoro-3-(2-fluoro-6-methylphenyl)propan-2-amine)
- 81-08-3(2-Sulfobenzoic anhydride)
- 1368848-66-1(2-(3,5-dichloro-2-methoxyphenyl)oxirane)
- 2731010-26-5(7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine)
- 1805321-71-4(5-(Difluoromethyl)-2-hydroxypyridine-4-acetic acid)
- 2172479-52-4(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}but-2-ynoic acid)
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)
- 125068-54-4(3(2H)-Pyridazinone,4,5-dihydro-5-methyl-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-)




